(6-Methoxyquinolin-5-yl)acetaldehyde
Description
(6-Methoxyquinolin-5-yl)acetaldehyde is a quinoline-derived aldehyde featuring a methoxy substituent at the 6-position and an acetaldehyde group at the 5-position. This compound is of interest in medicinal chemistry due to the reactive aldehyde moiety, which enables conjugation or cycloaddition reactions for synthesizing hybrid molecules.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(6-methoxyquinolin-5-yl)acetaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-15-12-5-4-11-9(3-2-7-13-11)10(12)6-8-14/h2-5,7-8H,6H2,1H3 |
InChI Key |
LXWPAIVJPFNEJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=CC=C2)CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Analogs and Key Differences
Key Observations :
- Functional Group Impact: The aldehyde group in this compound confers higher reactivity compared to ester-containing analogs like Ethyl quinoxaline-6-carboxylate, making it more suitable for synthetic modifications (e.g., 1,3-dipolar cycloadditions) .
- Substituent Position: The 5-position acetaldehyde group distinguishes it from Methyl 2-(quinolin-6-yl)acetate, where the acetate group is at the 6-position. This positional variation may influence binding affinity in biological systems .
Table 2: Bioactivity of Acetaldehyde Derivatives and Analogs
Key Observations :
- Hybrid Molecules: Acetaldehyde derivatives with purine or coumarin moieties exhibit diverse bioactivities. For instance, compound 13e (a purine-acetaldehyde hybrid) shows combined anti-LO, anti-AChE, and anti-MAO-B effects, suggesting that this compound could similarly inhibit multiple enzymes if conjugated with bioactive groups .
- Role of Quinoline Core: Quinoline-based compounds often demonstrate enhanced enzyme inhibition compared to quinoxaline analogs due to improved aromatic stacking interactions .
Table 3: Toxicity Comparison of Aldehyde-Containing Compounds
Key Observations :
- Mitigated Toxicity: The methoxy substituent in this compound may reduce oxidative stress compared to simple aldehydes like acetaldehyde, which deplete antioxidants and generate free radicals .
- Metabolism : Like acetaldehyde, the compound is likely processed by molybdenum-dependent aldehyde dehydrogenases, but its bulkier structure could slow enzymatic degradation, prolonging activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
